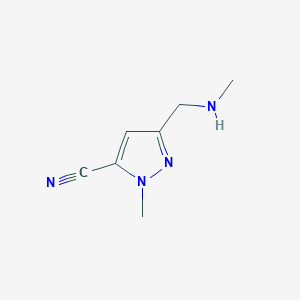
1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as MPTP or N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, and it has been studied extensively for its ability to induce Parkinson's disease-like symptoms in animals and humans.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds : This compound serves as a building block in the synthesis of various biologically important heterocyclic compounds. It is particularly used in one-pot multicomponent reactions, highlighting its versatility in synthetic organic chemistry (Patel, 2017).
Domino One-Pot Three-Component Reactions : Novel pyran derivatives have been synthesized using this compound through domino one-pot three-component reactions, demonstrating its utility in creating complex molecular structures (Sivakumar et al., 2013).
Heterocyclic Synthesis and Antimicrobial Activity : It is used for synthesizing pyrano(2,3-c)pyrazole derivatives with potential antimicrobial activity. This application underscores the compound's significance in medicinal chemistry (Fadda et al., 2012).
Synthesis of Novel Adenosine Analogs : Researchers have used this compound in the chemical modification process to create novel adenosine analogs. These analogs have been tested for cytotoxicity and viral activity, highlighting its potential in drug discovery (Berry et al., 1994).
Creation of Bioactive Heterocycles : The compound is a precursor for synthesizing new heterocycles with antimicrobial properties. This indicates its potential in developing new therapeutic agents (El-ziaty et al., 2018).
Corrosion Inhibition : It has been used in the study of corrosion inhibition on steel surfaces, demonstrating its utility in industrial applications (Abdel Hameed et al., 2020).
Catalysis : The compound has been used in catalysis to prepare pyrazole derivatives, illustrating its role in facilitating chemical reactions (Khazaei et al., 2021).
Propiedades
IUPAC Name |
2-methyl-5-(methylaminomethyl)pyrazole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-9-5-6-3-7(4-8)11(2)10-6/h3,9H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMMSQUICAYILZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C(=C1)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

